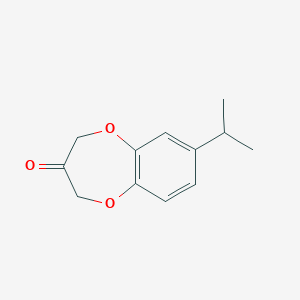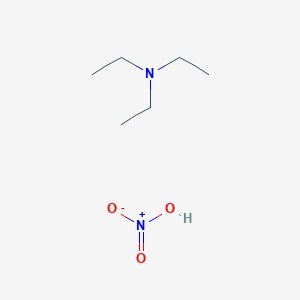
(2S)-2-tetracosyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epoxides, C24-48-alkyl, are a class of compounds characterized by the presence of an epoxy group (a three-membered oxygen-containing ring) attached to an alkyl chain with 24 to 48 carbon atoms . These compounds are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epoxides, C24-48-alkyl, can be synthesized through several methods, with epoxidation of alkenes being the most common. One typical method involves the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA), which react with alkenes to form epoxides . The reaction is typically carried out at room temperature and is stereospecific, meaning that the stereochemistry of the alkene is retained in the epoxide product .
Industrial Production Methods
On an industrial scale, epoxides are often produced using hydrogen peroxide and a base catalyst. This method involves the oxidation of unsaturated compounds to form the corresponding epoxides . The process is efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Epoxides, C24-48-alkyl, undergo various types of reactions, including:
Ring-Opening Reactions: These reactions can be catalyzed by acids or bases and involve the nucleophilic attack on the less substituted carbon of the epoxide ring.
Oxidation and Reduction: Epoxides can be further oxidized to form diols or reduced to form alcohols.
Substitution Reactions: Epoxides can react with nucleophiles such as amines, alcohols, and thiols to form substituted products.
Common Reagents and Conditions
Acid-Catalyzed Ring-Opening: Typically involves the use of aqueous acids like hydrochloric acid or sulfuric acid.
Base-Catalyzed Ring-Opening: Common bases include sodium hydroxide and potassium hydroxide.
Oxidizing Agents: Peroxycarboxylic acids like mCPBA are commonly used for epoxidation.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted compounds depending on the nucleophile used .
Scientific Research Applications
Epoxides, C24-48-alkyl, have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of epoxides involves the high reactivity of the three-membered ring, which can undergo nucleophilic attack leading to ring-opening reactions . This reactivity is due to the ring strain and the electrophilic nature of the epoxide carbons . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Epoxides, C24-48-alkyl, are similar to other cyclic ethers but are more reactive due to the ring strain in the three-membered ring . Similar compounds include:
Ethylene Oxide: A simple epoxide with a two-carbon chain.
Propylene Oxide: An epoxide with a three-carbon chain.
Butylene Oxide: An epoxide with a four-carbon chain.
The uniqueness of Epoxides, C24-48-alkyl, lies in their long alkyl chain, which imparts different physical and chemical properties compared to shorter-chain epoxides .
Properties
Molecular Formula |
C26H52O |
|---|---|
Molecular Weight |
380.7 g/mol |
IUPAC Name |
(2S)-2-tetracosyloxirane |
InChI |
InChI=1S/C26H52O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-25-27-26/h26H,2-25H2,1H3/t26-/m0/s1 |
InChI Key |
VHAXNXDRZSLKOX-SANMLTNESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC[C@H]1CO1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















